molecular formula C7H5NO5 B124874 3-Hydroxy-4-nitrobenzoic acid CAS No. 619-14-7

3-Hydroxy-4-nitrobenzoic acid

Cat. No.: B124874
CAS No.: 619-14-7
M. Wt: 183.12 g/mol
InChI Key: XLDLRRGZWIEEHT-UHFFFAOYSA-N
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Description

3-Hydroxy-4-nitrobenzoic acid is an organic compound with the molecular formula C7H5NO5 and a molecular weight of 183.12 g/mol . It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the third position and a nitro group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-4-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 3-hydroxybenzoic acid. In this process, 3-hydroxybenzoic acid is dissolved in acetonitrile, and ammonium cerium nitrate is added portionwise. The reaction mixture is stirred at room temperature overnight. After the reaction is complete, the mixture is quenched with water, extracted with ethyl acetate, and purified by column chromatography to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 3-Hydroxy-4-aminobenzoic acid.

    Substitution: Halogenated derivatives and other substituted benzoic acids.

Scientific Research Applications

3-Hydroxy-4-nitrobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-nitrobenzoic acid
  • 3-Amino-4-hydroxybenzoic acid
  • 2-Hydroxy-4-nitrobenzoic acid
  • 4-Aminobenzoic acid

Uniqueness

3-Hydroxy-4-nitrobenzoic acid is unique due to the specific positioning of the hydroxyl and nitro groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry .

Properties

IUPAC Name

3-hydroxy-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5NO5/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDLRRGZWIEEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210922
Record name 3-Hydroxy-4-nitrobenzoic acid
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Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

619-14-7
Record name 3-Hydroxy-4-nitrobenzoic acid
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Record name 3-Hydroxy-4-nitrobenzoic acid
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Record name 619-14-7
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Record name 3-Hydroxy-4-nitrobenzoic acid
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Record name 3-hydroxy-4-nitrobenzoic acid
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Record name 3-HYDROXY-4-NITROBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-hydroxy-4-nitrobenzoic acid particularly useful in peptide analysis?

A1: this compound (3H4NBA) stands out as a matrix for Matrix-Assisted Laser Desorption/Ionization In-Source Decay (MALDI-ISD), a technique used for peptide sequencing. Unlike the commonly used matrix 1,5-diaminonaphthalene (1,5-DAN), which mainly generates c- and z-series ions, 3H4NBA promotes the formation of a- and d-series ions. This distinction is crucial for differentiating between leucine and isoleucine, often challenging with 1,5-DAN. [] Moreover, 3H4NBA exhibits higher sensitivity compared to other oxidizing matrices like 5-nitrosalicylic acid and 5-formyl salicylic acid, leading to improved sequence coverage. []

Q2: Can you elaborate on the mechanism by which 3H4NBA facilitates a- and d-series ion formation?

A2: While the exact mechanism requires further investigation, 3H4NBA's oxidizing nature is believed to play a key role. This property likely leads to specific bond cleavages within the peptide backbone during the MALDI process, resulting in the observed a- and d-series ions. []

Q3: How does the sensitivity of 3H4NBA compare to other matrices in MALDI-ISD?

A3: Studies comparing 3H4NBA to 1,5-DAN found that while the sensitivity for a-series ions using 3H4NBA was slightly lower than that of c-series ions using 1,5-DAN, it surpassed the sensitivity achieved with other oxidizing matrices. [] This highlights its advantage in generating a- and d-series ions with relatively high sensitivity.

Q4: Beyond peptide analysis, what other applications has 3H4NBA found in research?

A4: 3H4NBA has proven valuable in the selective detection of peptides labeled with 2-nitrobenzenesulfenyl (NBS), a technique used for quantitative proteome analysis. [] In this context, 3H4NBA surpasses the performance of 2,5-dihydroxybenzoic acid (DHB) as a matrix, enabling the selective ionization and detection of NBS-labeled peptides even in complex mixtures. []

Q5: Are there specific structural features of 3H4NBA that contribute to its unique properties?

A5: The presence of both a nitro group and a hydroxyl group on the benzene ring likely contributes to its oxidizing properties and its ability to interact with peptides in a distinct manner. [, ] Further research into structure-activity relationships could elucidate the specific roles of these functional groups.

Q6: Have any studies investigated the metal complexation behavior of 3H4NBA?

A6: Yes, research has shown that 3H4NBA can form complexes with metal ions such as Cobalt (II) and Nickel (II). [] These complexes have been characterized structurally, revealing insights into the coordination chemistry of 3H4NBA and its potential for forming materials with specific properties. []

Q7: Has 3H4NBA been explored for the development of new compounds with biological activity?

A7: Yes, derivatives of 3H4NBA, specifically alkyl-3-hydroxy-4-nitrobenzoates, have been synthesized and their biological activity evaluated. [] Some of these compounds have shown promising insecticidal and fungicidal activities, suggesting potential applications in agriculture. []

Q8: Are there any known environmental concerns related to 3H4NBA?

A8: While the provided research does not explicitly address the environmental impact of 3H4NBA, responsible waste management practices are crucial for any chemical substance to minimize potential risks. Further research into the compound's environmental fate and potential ecotoxicological effects is recommended.

Q9: What analytical techniques are commonly employed to characterize and quantify 3H4NBA?

A9: Common techniques for characterization include Infrared (IR) and Nuclear Magnetic Resonance (1H NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and elemental analysis. [] These methods provide information about the compound's structure, purity, and molecular weight.

Q10: Does the synthesis of 3H4NBA involve any specific challenges or considerations?

A10: The synthesis of 2, 2′-Bis(tetradecyloxy)-4,4′-azodibenzoic acid, which uses this compound as a starting material, has been reported. [] This synthesis highlights the versatility of 3H4NBA as a building block for more complex molecules, but specific challenges or considerations would depend on the desired final product and synthetic route.

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